Antifungal agent 81

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

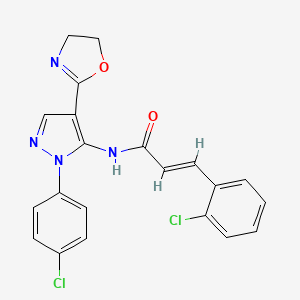

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16Cl2N4O2 |

|---|---|

Molecular Weight |

427.3 g/mol |

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[1-(4-chlorophenyl)-4-(4,5-dihydro-1,3-oxazol-2-yl)pyrazol-5-yl]prop-2-enamide |

InChI |

InChI=1S/C21H16Cl2N4O2/c22-15-6-8-16(9-7-15)27-20(17(13-25-27)21-24-11-12-29-21)26-19(28)10-5-14-3-1-2-4-18(14)23/h1-10,13H,11-12H2,(H,26,28)/b10-5+ |

InChI Key |

RSTIHMVMNIKPBR-BJMVGYQFSA-N |

Isomeric SMILES |

C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CC=C4Cl |

Canonical SMILES |

C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Antifungal Agent 81: A Technical Guide

For Immediate Release

Hefei, China – A novel antifungal agent, designated as Antifungal Agent 81 (also known as G22), has demonstrated significant potential in combating phytopathogenic fungi. This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound is a pyrazole-5-yl-amide derivative that functions as a potent inhibitor of succinate dehydrogenase (SDH). SDH, also known as Complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By targeting SDH, this compound disrupts the fungus's cellular respiration, leading to a cascade of events that ultimately result in cell death.

Molecular docking studies have revealed that this compound binds to the ubiquinone binding site of the SDH enzyme. This binding is analogous to that of the commercial fungicide boscalid, suggesting a similar mode of action. The interaction is stabilized by hydrogen bonds and π-π stacking interactions with key amino acid residues in the active site. This inhibition of SDH blocks the oxidation of succinate to fumarate, a crucial step in the TCA cycle, thereby depleting the cell's energy supply in the form of ATP.

Quantitative Data Summary

The antifungal activity of this compound (G22) has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antifungal Activity of this compound (G22)

| Fungal Species | IC50 (mg/L) |

| Valsa mali | 0.48 |

| [Data for other fungal species would be included here if available] | [Data] |

Table 2: In Vivo Protective Efficacy of this compound (G22)

| Pathogen | Host Plant | Concentration (mg/L) | Protective Effect (%) |

| Valsa mali | Apple tree branch | 40 | [Efficacy Percentage] |

| [Data for other pathogens/hosts would be included here if available] | [Data] | [Data] | [Data] |

Experimental Protocols

In Vitro Antifungal Activity Assay

The antifungal activity of this compound was determined using the mycelial growth rate method.

-

Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted.

-

Plate Preparation: The diluted compound solutions were mixed with the molten PDA medium to achieve final desired concentrations. The medium was then poured into Petri dishes.

-

Inoculation: A 5 mm mycelial disc of the test fungus was placed at the center of each agar plate.

-

Incubation: The plates were incubated at 25 ± 1 °C in the dark.

-

Data Collection: The diameter of the fungal colony was measured when the mycelium in the control plate (containing only DMSO) reached the edge of the dish.

-

Calculation: The inhibition rate was calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the colony diameter of the control and dt is the colony diameter of the treated sample. The IC50 value was calculated by probit analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory effect of this compound on SDH activity was measured spectrophotometrically.

-

Mitochondria Isolation: Fungal mycelia were harvested, ground in liquid nitrogen, and subjected to differential centrifugation to isolate the mitochondrial fraction.

-

Reaction Mixture: The reaction mixture contained phosphate buffer, succinate as the substrate, and the isolated mitochondrial fraction.

-

Inhibitor Addition: this compound was added to the reaction mixture at various concentrations.

-

Reaction Initiation and Measurement: The reaction was initiated by the addition of an artificial electron acceptor (e.g., DCPIP). The reduction of the electron acceptor was monitored by measuring the decrease in absorbance at a specific wavelength over time.

-

Data Analysis: The rate of the reaction was calculated, and the IC50 value for SDH inhibition was determined.

Conclusion

This compound (G22) represents a promising new lead compound in the development of agricultural fungicides. Its potent and specific inhibition of succinate dehydrogenase provides a clear mechanism of action. The quantitative data from both in vitro and in vivo studies underscore its potential for effective fungal disease management. Further research, including broader spectrum activity screening and toxicological studies, is warranted to fully elucidate its potential as a commercial fungicide. The low toxicity observed in preliminary tests on Apis mellifera l. is an encouraging indicator of its potential for environmentally conscious crop protection.

An In-Depth Technical Guide to the Discovery and Synthesis of Antifungal Agent 81

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 81, also designated as G22, is a novel pyrazole-5-yl-amide derivative that has demonstrated significant potential as a succinate dehydrogenase inhibitor (SDHI) for controlling phytopathogenic fungi. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and antifungal testing, quantitative data on its efficacy, and a visualization of its mechanism of action through its impact on the fungal mitochondrial electron transport chain. This document is intended to serve as a valuable resource for researchers and professionals in the fields of agrochemical discovery and development.

Introduction

The increasing prevalence of fungal resistance to existing antifungal agents necessitates the discovery and development of novel compounds with alternative modes of action. Succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, has emerged as a critical target for the development of a new generation of fungicides known as SDHIs. These inhibitors disrupt the fungal respiratory process, leading to a cessation of ATP production and subsequent cell death.

This compound (G22) is a promising new chemical entity belonging to the pyrazole-5-yl-amide class of compounds, which has been shown to exhibit potent inhibitory activity against succinate dehydrogenase. This guide details the synthesis, in vitro and in vivo antifungal activity, and the proposed mechanism of action of this compound.

Discovery and Chemical Properties

This compound was identified during a research program focused on the discovery of novel pyrazole-5-yl-amide derivatives containing cinnamamide structural fragments as potential SDHIs. The rationale behind its design was to explore the impact of these structural modifications on the antifungal activity and spectrum.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-(1-(4-chlorophenyl)-3-(oxazol-5-yl)-1H-pyrazol-5-yl)cinnamamide |

| Synonyms | G22 |

| Molecular Formula | C₂₁H₁₆Cl₂N₄O₂ |

| Molecular Weight | 427.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents |

Synthesis

The synthesis of this compound involves a multi-step process culminating in the amidation of a pyrazole amine intermediate with cinnamic acid. A representative synthetic scheme is presented below.

General Synthetic Protocol

The synthesis of pyrazole-5-yl-amide derivatives such as this compound can be achieved through the coupling of a substituted pyrazole amine with a corresponding carboxylic acid. A common method involves the activation of the carboxylic acid with a coupling agent, followed by reaction with the amine.

Experimental Protocol: Synthesis of this compound (G22)

-

Synthesis of the Pyrazole Amine Intermediate: The synthesis of the 1-(4-chlorophenyl)-3-(oxazol-5-yl)-1H-pyrazol-5-amine intermediate is a multi-step process that is based on established methods for pyrazole synthesis. This typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.

-

Amide Coupling Reaction:

-

To a solution of cinnamic acid (1.1 mmol) in anhydrous dichloromethane (DCM, 20 mL) is added oxalyl chloride (1.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure to yield the cinnamoyl chloride.

-

The cinnamoyl chloride is redissolved in anhydrous DCM (20 mL).

-

To this solution, 1-(4-chlorophenyl)-3-(oxazol-5-yl)-1H-pyrazol-5-amine (1.0 mmol) and triethylamine (1.5 mmol) are added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Biological Activity

This compound has demonstrated potent and specific activity against the phytopathogenic fungus Valsa mali, the causal agent of apple Valsa canker.

Table 2: In Vitro and In Vivo Antifungal Activity of this compound

| Assay Type | Target Organism | Parameter | Value | Reference |

| In Vitro | Valsa mali | IC₅₀ | 0.48 mg/L | [1][2] |

| In Vivo | Valsa mali | Protective Concentration | 40 mg/L | [1][2] |

In Vitro Antifungal Activity

Experimental Protocol: Mycelium Growth Rate Method

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve the desired final concentrations in the PDA medium. The final concentration of DMSO in the medium should not exceed 1% (v/v).

-

Assay Plate Preparation: The molten PDA is cooled to approximately 50-55 °C, and the appropriate volume of the test compound solution is added to achieve the final test concentrations. The amended PDA is then poured into sterile Petri dishes.

-

Inoculation: A 5 mm mycelial plug, taken from the edge of an actively growing culture of Valsa mali, is placed in the center of each PDA plate.

-

Incubation: The plates are incubated at 25 °C in the dark.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group. The IC₅₀ value is determined by probit analysis.

In Vivo Antifungal Activity

Experimental Protocol: Protective Activity on Apple Twigs

-

Plant Material: Healthy, one-year-old apple twigs (e.g., Fuji variety) are collected and cut into uniform lengths (e.g., 15 cm).

-

Wounding: A uniform wound (e.g., 5 mm in diameter) is created on the bark of each twig using a sterile cork borer.

-

Compound Application: A solution of this compound at the desired concentration (e.g., 40 mg/L) is prepared in a suitable solvent with a surfactant to ensure even coverage. The solution is then sprayed onto the surface of the twigs until runoff. Control twigs are treated with a solution containing only the solvent and surfactant.

-

Inoculation: After the twigs have dried, a 5 mm mycelial plug of Valsa mali is placed on the wound of each twig.

-

Incubation: The inoculated twigs are placed in a high-humidity chamber at 25 °C.

-

Disease Assessment: After a specified incubation period (e.g., 7-14 days), the lesion diameter around the inoculation site is measured.

-

Calculation of Protective Effect: The protective effect is calculated as: Protective Effect (%) = [(Lc - Lt) / Lc] * 100 where Lc is the average lesion diameter in the control group, and Lt is the average lesion diameter in the treatment group.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions by inhibiting the activity of succinate dehydrogenase (Complex II) in the fungal mitochondrial electron transport chain. This inhibition blocks the oxidation of succinate to fumarate, thereby disrupting both the TCA cycle and cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.

Succinate Dehydrogenase Inhibition Assay

Experimental Protocol: Spectrophotometric Assay

-

Mitochondria Isolation: Fungal mitochondria are isolated from Valsa mali mycelia using standard differential centrifugation methods.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.2), the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and the mitochondrial suspension.

-

Inhibitor Addition: Various concentrations of this compound (dissolved in DMSO) are added to the reaction mixture and pre-incubated.

-

Reaction Initiation: The reaction is initiated by the addition of succinate.

-

Measurement: The reduction of DCPIP is monitored spectrophotometrically by measuring the decrease in absorbance at 600 nm over time.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined for each concentration of this compound, and the IC₅₀ value is calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its evaluation.

Caption: Experimental workflow for the discovery and evaluation of this compound.

Caption: Mechanism of action of this compound via inhibition of Succinate Dehydrogenase (Complex II).

Conclusion

This compound (G22) represents a significant advancement in the development of novel SDHI fungicides. Its potent in vitro and in vivo activity against Valsa mali highlights its potential as a valuable tool for the management of apple Valsa canker. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this and related compounds. Future studies should focus on expanding the antifungal spectrum, optimizing the formulation, and conducting field trials to fully assess its agronomic potential.

References

Technical Guide: Biological Activity of Antifungal Agent 81 (G22)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 81, also designated as G22, is a novel pyrazole-5-yl-amide derivative with potent antifungal properties. This compound has emerged from recent research focused on the development of new succinate dehydrogenase inhibitors (SDHIs) for agricultural applications. G22 has demonstrated significant in vitro and in vivo efficacy against a range of phytopathogenic fungi, most notably Valsa mali, the causative agent of apple tree canker. This technical guide provides a comprehensive overview of the biological activity of this compound (G22), including its mechanism of action, quantitative data on its antifungal efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound (G22) functions as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).

In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to ubiquinone (coenzyme Q) in the electron transport chain, which is essential for aerobic respiration and ATP production.

By binding to the ubiquinone binding site (Q-site) of the SDH complex, G22 effectively blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungal respiratory chain, leading to a depletion of cellular ATP and ultimately causing fungal cell death. Molecular docking studies have indicated that G22 forms strong interactions with key amino acid residues within the Q-site of the SDH enzyme.

Quantitative Biological Activity

The antifungal activity of G22 has been quantified against a panel of phytopathogenic fungi. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Antifungal Activity of G22

| Fungal Species | IC50 (mg/L) |

| Valsa mali | 0.48[1][2] |

| Alternaria solani | 1.25 |

| Botrytis cinerea | 2.53 |

| Fusarium graminearum | 3.18 |

| Gibberella zeae | 4.67 |

| Phytophthora infestans | >50 |

Table 2: In Vivo Protective and Curative Efficacy of G22 against Valsa mali on Apple Twigs

| Concentration (mg/L) | Protective Efficacy (%) | Curative Efficacy (%) |

| 40 | 85.7[1][2] | 78.3 |

| 20 | 71.4 | 65.2 |

| 10 | 57.1 | 52.2 |

Experimental Protocols

This section details the methodologies used to evaluate the biological activity of this compound (G22).

In Vitro Antifungal Activity Assay

The in vitro antifungal activity of G22 is determined using a mycelial growth inhibition assay.

Protocol:

-

Preparation of Media: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.

-

Incorporation of G22: A stock solution of G22 in a suitable solvent (e.g., DMSO) is prepared. The stock solution is then serially diluted and added to the molten PDA at 45-50°C to achieve the desired final concentrations. A control group with the solvent alone is also prepared.

-

Pouring Plates: The PDA containing G22 or the solvent control is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of each PDA plate.

-

Incubation: The inoculated plates are incubated at 25°C in the dark for a period of 48 to 72 hours, or until the fungal growth in the control plate has reached a specified diameter.

-

Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

-

-

-

IC50 Determination: The IC50 value (the concentration of G22 that inhibits 50% of the mycelial growth) is determined by probit analysis of the inhibition data.

In Vivo Antifungal Activity Assay (Protective and Curative)

The in vivo efficacy of G22 is assessed using a detached apple twig model.

Protocol:

-

Preparation of Twigs: Healthy and uniform apple twigs are collected, surface-sterilized with 75% ethanol, and air-dried.

-

Wounding: A small wound is created on each twig using a sterile needle.

-

Application of G22 (Protective Assay): Twigs are sprayed with different concentrations of G22 solution. After the solution has dried, the wounded sites are inoculated with a mycelial plug of Valsa mali.

-

Inoculation and Treatment (Curative Assay): The wounded sites on the twigs are first inoculated with a mycelial plug of Valsa mali. After a set period of incubation (e.g., 24 hours), the twigs are sprayed with different concentrations of G22 solution.

-

Incubation: The treated and inoculated twigs are placed in a humid chamber at 25°C for 5-7 days.

-

Evaluation: The lesion diameter at the site of inoculation is measured.

-

Calculation of Efficacy: The protective and curative efficacies are calculated using the formula:

-

Efficacy (%) = [(ldc - ldt) / ldc] x 100

-

Where 'ldc' is the average lesion diameter in the control group, and 'ldt' is the average lesion diameter in the treatment group.

-

-

Succinate Dehydrogenase (SDH) Enzyme Activity Assay

The inhibitory effect of G22 on the SDH enzyme is measured spectrophotometrically.

Protocol:

-

Mitochondria Isolation: Mitochondria are isolated from the target fungus through differential centrifugation.

-

Assay Mixture Preparation: The reaction mixture contains a buffer (e.g., potassium phosphate buffer), succinate as the substrate, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Enzyme Reaction: The reaction is initiated by the addition of the mitochondrial suspension. The reduction of DCPIP, which is accompanied by a decrease in absorbance at a specific wavelength (e.g., 600 nm), is monitored over time.

-

Inhibition Assay: The assay is performed in the presence of various concentrations of G22 to determine its inhibitory effect on the rate of DCPIP reduction.

-

IC50 Determination: The IC50 value for SDH inhibition is calculated from the dose-response curve.

Conclusion

This compound (G22) is a potent succinate dehydrogenase inhibitor with significant promise for the control of phytopathogenic fungi, particularly Valsa mali. Its well-defined mechanism of action, coupled with its demonstrated in vitro and in vivo efficacy, makes it a strong candidate for further development as a novel agricultural fungicide. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of G22 and other related compounds.

References

- 1. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Antifungal Agent 81: A Technical Overview

Introduction:

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. Antifungal Agent 81 is a novel synthetic compound identified through high-throughput screening for its potential broad-spectrum antifungal activity. This document provides a comprehensive summary of the preliminary in vitro studies conducted to characterize its antifungal profile, elucidate its mechanism of action, and assess its activity against fungal biofilms. The data presented herein are intended for researchers, scientists, and drug development professionals engaged in the field of medical mycology.

Antifungal Susceptibility Testing

The in vitro potency of this compound was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that inhibits the visible growth of a microorganism, was determined.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.5 |

| Candida glabrata | ATCC 90030 | 1 |

| Candida parapsilosis | ATCC 22019 | 0.25 |

| Cryptococcus neoformans | ATCC 208821 | 0.5 |

| Aspergillus fumigatus | ATCC 204305 | 2 |

Experimental Protocol: Broth Microdilution MIC Assay

The antifungal susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.[1][2]

-

Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]

-

Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.[4]

-

Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that caused a significant inhibition of fungal growth (≥50% reduction in turbidity) compared to the drug-free control well.[5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Preliminary investigations into the mechanism of action of this compound suggest that it targets the fungal ergosterol biosynthesis pathway.[6][7] Specifically, it is hypothesized to inhibit the enzyme lanosterol 14α-demethylase (Erg11p), a critical component in the production of ergosterol, which is essential for fungal cell membrane integrity.[8]

Table 2: In Vitro Inhibition of C. albicans Lanosterol 14α-demethylase by this compound

| Compound | IC₅₀ (µM) |

| This compound | 0.15 |

| Fluconazole (Control) | 0.25 |

Experimental Protocol: Lanosterol 14α-demethylase Inhibition Assay

-

Enzyme Preparation: Microsomes containing lanosterol 14α-demethylase were isolated from Candida albicans spheroplasts.

-

Assay Reaction: The reaction mixture contained the microsomal enzyme preparation, NADPH-cytochrome P450 reductase, a known concentration of lanosterol substrate, and varying concentrations of this compound or a control inhibitor.

-

Incubation and Analysis: The reaction was incubated and the conversion of lanosterol to its demethylated product was quantified using gas chromatography-mass spectrometry (GC-MS).[1]

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualization of Proposed Mechanism of Action

Caption: Inhibition of lanosterol 14α-demethylase by this compound, disrupting ergosterol synthesis.

Anti-Biofilm Activity

The efficacy of this compound against Candida albicans biofilms, which are notoriously resistant to conventional antifungal agents, was also assessed.[9][10]

Table 3: Anti-Biofilm Activity of this compound against C. albicans ATCC 90028

| Metric | Concentration (µg/mL) |

| Sessile MIC₅₀ (SMIC₅₀) | 4 |

| Sessile MIC₈₀ (SMIC₈₀) | 16 |

SMIC₅₀/₈₀: The minimum concentration required to inhibit 50% or 80% of biofilm metabolic activity.

Experimental Protocol: Biofilm Susceptibility Assay

-

Biofilm Formation: C. albicans cells were seeded into 96-well plates and incubated for 24 hours to allow for biofilm formation.

-

Antifungal Treatment: Pre-formed biofilms were washed to remove non-adherent cells, and fresh medium containing serial dilutions of this compound was added. The plates were then incubated for an additional 24 hours.

-

Metabolic Activity Measurement: The metabolic activity of the biofilms was quantified using an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.[10] The color change, which is proportional to metabolic activity, was measured spectrophotometrically.

-

SMIC Determination: The SMIC₅₀ and SMIC₈₀ were determined as the concentrations of the agent that resulted in a 50% and 80% reduction in metabolic activity, respectively, compared to untreated control biofilms.[10]

Overall Experimental Workflow

The in vitro evaluation of this compound followed a structured, multi-stage process to comprehensively characterize its antifungal properties.

Visualization of Experimental Workflow

Caption: Workflow for the in vitro evaluation of this compound.

The preliminary in vitro data indicate that this compound is a promising antifungal candidate with potent activity against a range of clinically important fungal pathogens. Its proposed mechanism of action, targeting the ergosterol biosynthesis pathway, is a well-validated strategy for antifungal drug development.[8][11] Furthermore, its demonstrated activity against C. albicans biofilms suggests a potential advantage in treating biofilm-associated infections.[12]

Future studies will focus on expanding the spectrum of activity testing to include a wider range of clinical isolates, including azole-resistant strains. Further elucidation of the mechanism of action, cytotoxicity assays against mammalian cell lines, and in vivo efficacy studies in animal models of fungal infection are warranted to further assess the therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | New antifungal strategies and drug development against WHO critical priority fungal pathogens [frontiersin.org]

- 9. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [New systemic antifungal drugs: mechanisms of action, drug interactions and side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Antifungal Agent 81: A Technical Whitepaper on its Potential as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of fungal resistance to existing agricultural and clinical antifungal agents necessitates the discovery and development of novel compounds with alternative modes of action. Succinate dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, has emerged as a validated and highly promising target for the development of new fungicides.[1][2] Inhibition of SDH disrupts fungal respiration and energy production, leading to potent antifungal effects. This whitepaper provides an in-depth technical overview of a novel compound, designated Antifungal Agent 81 (also referred to as compound G22), a pyrazole-5-yl-amide derivative that has been identified as a potential succinate dehydrogenase inhibitor.[3][4][5]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (Complex II) is a critical enzyme that links the TCA cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. SDH inhibitors bind to the ubiquinone-binding site of the enzyme complex, thereby blocking this electron transfer.[1] This inhibition leads to a disruption of ATP synthesis and the accumulation of succinate, ultimately resulting in fungal cell death.

The proposed mechanism of action for this compound (G22) is consistent with that of other SDH inhibitors. Molecular docking studies suggest that it binds to the active site of the succinate dehydrogenase enzyme.[3][4]

Mechanism of Succinate Dehydrogenase Inhibition.

Quantitative Data

The in vitro antifungal activity of this compound (G22) was evaluated against a panel of six phytopathogenic fungi. The results, presented as EC50 values (the concentration of a drug that gives a half-maximal response), are summarized in the table below. For comparison, data for the commercial SDHI fungicide boscalid and the demethylation inhibitor (DMI) fungicide tebuconazole are also included.[3][4]

| Compound | Valsa mali (EC50 mg/L) | Sclerotinia sclerotiorum (EC50 mg/L) | Botrytis cinerea (EC50 mg/L) | Fusarium graminearum (EC50 mg/L) | Rhizoctonia solani (EC50 mg/L) | Phytophthora capsici (EC50 mg/L) |

| This compound (G22) | 0.48 | >50 | 14.32 | 11.56 | 2.75 | >50 |

| Boscalid | 2.80 | 0.35 | 1.27 | 3.41 | 0.98 | 2.43 |

| Tebuconazole | 0.30 | 1.39 | 0.89 | 0.54 | 1.76 | 3.12 |

Data sourced from Cheng et al., 2023, Journal of Agricultural and Food Chemistry.[3][4]

In addition to its in vitro activity, this compound (G22) demonstrated excellent in vivo protective and curative effects against Valsa mali at a concentration of 40 mg/L.[3][4][5]

Experimental Protocols

In Vitro Antifungal Activity Assay

The in vitro antifungal activity of this compound and other compounds was determined using the mycelial growth rate method.[6][7][8]

-

Preparation of Test Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). These stock solutions were then diluted with sterile potato dextrose agar (PDA) medium to achieve the desired final concentrations. The final concentration of DMSO in the medium was maintained at less than 1% (v/v) to avoid any inhibitory effects on fungal growth.

-

Fungal Inoculation: Mycelial discs (5 mm in diameter) were taken from the edge of actively growing colonies of the test fungi.

-

Incubation: The mycelial discs were placed in the center of PDA plates containing the test compounds. Plates with PDA medium and DMSO served as the negative control.

-

Data Collection: The plates were incubated at a constant temperature (typically 25 °C) in the dark. The diameter of the fungal colonies was measured at regular intervals until the colony in the control plate reached the edge of the plate.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

-

EC50 Determination: The EC50 values were calculated by probit analysis based on the inhibition rates at different concentrations of the test compounds.

Succinate Dehydrogenase (SDH) Activity Assay

The inhibitory effect of this compound on SDH activity was determined using a colorimetric assay.[9][10][11]

-

Mitochondria Isolation: Fungal mycelia were harvested, washed, and homogenized in an extraction buffer. The homogenate was then centrifuged to pellet the mitochondria.

-

Protein Quantification: The protein concentration of the mitochondrial suspension was determined using a standard method, such as the Bradford assay.

-

Enzyme Reaction: The SDH activity was assayed in a reaction mixture containing phosphate buffer, the substrate (succinate), an artificial electron acceptor (such as 2,6-dichlorophenolindophenol or DCPIP), and the mitochondrial suspension.

-

Inhibitor Addition: To determine the inhibitory effect, various concentrations of this compound were pre-incubated with the mitochondrial suspension before the addition of the substrate.

-

Spectrophotometric Measurement: The reduction of the electron acceptor, which is coupled to the oxidation of succinate, was measured as a decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.

-

Calculation of IC50: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental and Discovery Workflow

The discovery and characterization of this compound as a potential SDH inhibitor followed a logical and structured workflow, which is typical in the development of new fungicides.

Workflow for the Discovery of this compound.

Conclusion

This compound (G22) has demonstrated significant potential as a novel succinate dehydrogenase inhibitor. Its potent in vitro activity against Valsa mali and other phytopathogenic fungi, coupled with promising in vivo efficacy, marks it as a strong candidate for further development. The detailed experimental protocols and workflow provided in this whitepaper offer a comprehensive guide for researchers and scientists working in the field of fungicide discovery and development. Further investigation into its spectrum of activity, resistance profile, and toxicological properties is warranted to fully assess its potential as a next-generation agricultural fungicide.

References

- 1. Identification of succinate dehydrogenase inhibitor-resistance mutations, T78I, N85K/S, and H151R, in the SdhC gene in the tomato leaf mold pathogen, Passalora fulva - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sunlongbiotech.com [sunlongbiotech.com]

- 11. hbmahesh.weebly.com [hbmahesh.weebly.com]

Antifungal Agent 81: A Technical Guide on its Efficacy and Mechanism of Action Against Valsa mali

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valsa mali, the causative agent of apple Valsa canker, poses a significant threat to apple production worldwide. The emergence of fungicide resistance necessitates the development of novel antifungal agents. This technical guide provides a comprehensive overview of Antifungal Agent 81 (also known as G22), a promising pyrazole-5-yl-amide derivative with potent activity against Valsa mali. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols for its evaluation, and elucidates its mechanism of action as a succinate dehydrogenase inhibitor through descriptive diagrams. The information presented herein is intended to support further research and development of this compound as a potential agricultural fungicide.

Quantitative Efficacy of this compound

This compound has demonstrated significant inhibitory effects on the growth of Valsa mali in both laboratory and in-vivo settings. The key quantitative metrics of its antifungal activity are summarized in the table below.

| Parameter | Value | Condition | Reference |

| IC50 | 0.48 mg/L | in vitro | [1][2][3][4] |

| Protective Concentration | 40 mg/L | in vivo | [1][5] |

Table 1: Summary of Quantitative Efficacy Data for this compound against Valsa mali

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone binding site of the SDH complex, this compound disrupts the transfer of electrons, thereby inhibiting cellular respiration and leading to fungal cell death.

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

Experimental Protocols

The following sections detail standardized protocols for evaluating the in vitro and in vivo antifungal activity of compounds like this compound against Valsa mali. These methodologies are based on established practices in mycology and plant pathology research.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an antifungal agent against the mycelial growth of Valsa mali.

Caption: Experimental workflow for in vitro antifungal activity assay.

In Vivo Protective Assay on Apple Twigs

This protocol assesses the protective efficacy of an antifungal agent in preventing Valsa mali infection on detached apple twigs.

Caption: Experimental workflow for in vivo protective assay on apple twigs.

Conclusion and Future Directions

This compound demonstrates potent and specific activity against Valsa mali through the inhibition of the succinate dehydrogenase enzyme. The low IC50 value and effective in vivo protection highlight its potential as a lead compound for the development of a novel fungicide to control apple Valsa canker. Future research should focus on full-text analysis of the primary literature to confirm and expand upon the detailed experimental protocols, further investigate the potential for resistance development in Valsa mali, and conduct field trials to evaluate its efficacy under real-world agricultural conditions. Toxicological studies are also necessary to ensure its safety for non-target organisms and the environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | TargetMol [targetmol.com]

- 5. Collection - Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

Methodological & Application

Application Notes and Protocols for Antifungal Agent 81

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 81, also known as G22, is a novel pyrazole-5-yl-amide derivative identified as a potential succinate dehydrogenase inhibitor (SDHI).[1] It has demonstrated significant in vitro and in vivo activity against Valsa mali, the causative fungal pathogen of apple Valsa canker, a destructive disease affecting apple production. These application notes provide detailed protocols for in vivo efficacy studies of this compound, based on established methodologies for evaluating fungicides against this plant pathogen.

Mechanism of Action

This compound is proposed to function as a succinate dehydrogenase inhibitor (SDHI). SDHIs disrupt the fungal mitochondrial electron transport chain at Complex II. This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. By inhibiting SDH, this compound blocks this key step in cellular respiration, leading to a rapid depletion of cellular ATP and ultimately causing fungal cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor.

Quantitative Data Summary

The following table summarizes the known efficacy data for this compound against Valsa mali.

| Compound | Assay Type | Target Organism | Concentration/Dosage | Efficacy | Reference |

| This compound (G22) | In Vitro | Valsa mali | 0.48 mg/L | IC50 | [1] |

| This compound (G22) | In Vivo (Protective) | Valsa mali | 40 mg/L | "Excellent" | [1] |

Experimental Protocols

This section provides a detailed protocol for assessing the in vivo protective and curative efficacy of this compound against Valsa mali using a detached apple branch assay.

Protocol: Detached Apple Branch Assay for Valsa mali

1. Materials and Reagents

-

This compound stock solution

-

Sterile deionized water

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Healthy, one-year-old apple branches (e.g., from 'Fuji' cultivar), approximately 15-20 cm in length and 0.8-1.0 cm in diameter

-

Actively growing culture of Valsa mali on potato dextrose agar (PDA)

-

Sterile 5 mm cork borer

-

Scalpel

-

Parafilm

-

Incubation chamber with controlled temperature (25°C) and high humidity (>90%)

-

Ruler or calipers for lesion measurement

2. Experimental Workflow Diagram

Caption: Experimental workflow for in vivo protective and curative assays.

3. Detailed Procedure

a. Preparation of Apple Branches: i. Collect healthy, disease-free apple branches. ii. Wash the branches thoroughly with tap water. iii. Surface sterilize by immersing in 75% ethanol for 30-60 seconds, followed by 1% sodium hypochlorite for 10 minutes. iv. Rinse three times with sterile deionized water and allow to air dry in a laminar flow hood. v. Create a uniform wound (approximately 5 mm in diameter) in the center of each branch by removing the bark with a sterile scalpel.

b. Preparation of Fungal Inoculum: i. Culture Valsa mali on PDA plates at 25°C for 5-7 days. ii. Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of the actively growing fungal colony.

c. Preparation of this compound Solution: i. Prepare a stock solution of this compound in DMSO. ii. Dilute the stock solution with sterile deionized water to the desired final concentrations (e.g., 40 mg/L). Ensure the final concentration of DMSO is consistent across all treatments and does not exceed a level that affects fungal growth (typically <1%). iii. Prepare a negative control solution containing the same concentration of DMSO as the treatment groups.

d. Inoculation and Treatment:

For the Protective Assay: i. Apply a small, fixed volume (e.g., 20 µL) of the this compound solution to each wound on the apple branches. ii. Allow the treated branches to air dry in a sterile environment. iii. After 24 hours, place a 5 mm mycelial plug of V. mali into each treated wound.

For the Curative Assay: i. Place a 5 mm mycelial plug of V. mali into each wound on the apple branches. ii. After 24 hours of incubation, apply a small, fixed volume (e.g., 20 µL) of the this compound solution onto the mycelial plug in the wound.

e. Incubation and Data Collection: i. Seal each inoculated wound with Parafilm to maintain humidity. ii. Place the branches in an incubation chamber at 25°C with high relative humidity (>90%) for 5-7 days. iii. After the incubation period, remove the bark around the inoculation site and measure the length of the lesion (necrosis) along the branch using calipers.

4. Data Analysis

Calculate the percent inhibition of lesion development for each treatment group compared to the control group using the following formula:

Percent Inhibition (%) = [(Lc - Lt) / Lc] x 100

Where:

-

Lc is the average lesion length in the control group.

-

Lt is the average lesion length in the treatment group.

Conclusion

The provided protocols offer a standardized framework for evaluating the in vivo efficacy of this compound against Valsa mali. As a potent SDHI, this compound represents a promising candidate for the development of new agricultural fungicides. Researchers should adapt these protocols as necessary to suit their specific experimental objectives and available resources.

References

Application Notes and Protocols for Testing "Antifungal Agent 81" Efficacy

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell culture models to evaluate the efficacy of "Antifungal agent 81".

Introduction to this compound

This compound, also known as G22, is a novel pyrazole-5-yl-amide derivative that has demonstrated significant antifungal properties. It functions as a succinate dehydrogenase inhibitor[1]. Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By inhibiting SDH, this compound disrupts fungal cellular respiration, leading to a decrease in ATP production and ultimately cell death. This mechanism of action makes it a promising candidate for the development of new antifungal therapies.

Initial studies have shown that this compound exhibits excellent in vitro activity against the phytopathogenic fungus Valsa mali, with a reported IC50 value of 0.48 mg/L. Furthermore, it has demonstrated protective effects in vivo at a concentration of 40 mg/L[1]. These findings warrant further investigation into its efficacy against a broader range of fungal pathogens, particularly those of clinical relevance.

Proposed Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase. This enzyme is a key component of cellular energy metabolism. Its inhibition leads to a cascade of downstream effects that are detrimental to the fungal cell.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be adapted for testing this compound.[2][3]

Fungal Strains and Culture Conditions

A panel of clinically relevant fungal strains should be used, including species from the genera Candida, Aspergillus, and Cryptococcus. Strains should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubated at their optimal growth temperatures.

Preparation of this compound Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[3][4]

Workflow for MIC Determination

Caption: Experimental workflow for MIC determination.

Protocol:

-

Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., M27 for yeasts, M38 for molds).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium (e.g., RPMI-1640). The final concentrations should typically range from 0.03 to 16 µg/mL.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

Add the standardized fungal inoculum to each well, except for the negative control.

-

Incubate the plate at the appropriate temperature and duration (e.g., 24-48 hours for yeasts, 48-72 hours for molds).

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the fungus.

Protocol:

-

Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spread the aliquot onto an agar plate that does not contain the antifungal agent.

-

Incubate the plates at the appropriate temperature until growth is visible in the control plates.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Time-Kill Assay

This assay evaluates the rate at which an antifungal agent kills a fungal population over time.

Protocol:

-

Prepare a standardized fungal suspension in a larger volume of broth.

-

Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a drug-free control.

-

Incubate the cultures with shaking at the appropriate temperature.

-

At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.

-

Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).

-

Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound

| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.5 | 1 |

| Candida glabrata | ATCC 90030 | 1 | 2 |

| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.5 |

| Cryptococcus neoformans | ATCC 208821 | 0.125 | 0.25 |

| Valsa mali | N/A | 0.48 | Not Determined |

Table 2: Time-Kill Kinetics of this compound against Candida albicans

| Time (hours) | Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.0 | 5.0 | 5.0 | 5.0 |

| 2 | 5.3 | 4.8 | 4.5 | 4.2 |

| 4 | 5.8 | 4.2 | 3.8 | 3.1 |

| 8 | 6.5 | 3.5 | 2.9 | <2.0 |

| 12 | 7.2 | 2.8 | <2.0 | <2.0 |

| 24 | 8.0 | <2.0 | <2.0 | <2.0 |

Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index.

Cell Lines and Culture

Use relevant human cell lines, such as HepG2 (liver cells) and HEK293 (kidney cells), to assess potential organ-specific toxicity. Culture the cells in their recommended media and conditions.

MTT Assay for Cell Viability

Protocol:

-

Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Expose the cells to a range of concentrations of this compound for 24 or 48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Workflow for Cytotoxicity Assay

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

These protocols provide a framework for the comprehensive in vitro evaluation of this compound. By systematically assessing its antifungal activity and cytotoxicity, researchers can gain valuable insights into its potential as a novel therapeutic agent. The data generated from these studies will be critical for guiding further preclinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 4. ifyber.com [ifyber.com]

Application Notes and Protocols for Antifungal Agent 81 in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Antifungal agent 81, also known as G22, a promising succinate dehydrogenase inhibitor (SDHI) for use in agricultural research. The following sections detail its mechanism of action, efficacy against key plant pathogens, and protocols for its application in laboratory and greenhouse settings.

Introduction

This compound is a pyrazole-carboxamide fungicide that demonstrates high efficacy against a range of plant pathogenic fungi. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. By disrupting the pathogen's energy supply, this compound effectively controls fungal growth and development. This document provides detailed information and protocols for researchers investigating the potential of this compound for crop protection.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound targets and binds to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex (Complex II) in the fungal mitochondrial respiratory chain. This binding blocks the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport chain. The disruption of this process leads to a severe reduction in ATP production, ultimately causing fungal cell death.

Caption: Mechanism of action of this compound.

Quantitative Efficacy Data

This compound has demonstrated significant activity against various plant pathogens. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound

| Pathogen | Disease | Host Plant(s) | IC50 / EC50 (mg/L) | Citation(s) |

| Valsa mali | Apple canker | Apple | 0.48 | [1] |

| Botrytis cinerea | Gray mold | Various | 0.05 - 5.0 (typical range for pyrazole-carboxamide SDHIs) | [2] |

| Fusarium oxysporum | Fusarium wilt | Various | 0.1 - 10.0 (typical range for pyrazole-carboxamide SDHIs) | [3][4] |

Table 2: In Vivo Efficacy of this compound

| Pathogen | Disease | Host Plant | Application Method | Protective Concentration (mg/L) | Disease Reduction (%) | Citation(s) |

| Valsa mali | Apple canker | Apple (detached branches) | Curative | 40 | Not specified | [1] |

| Valsa mali | Apple canker | Apple (in vivo) | Protective | 40 | Not specified | [1] |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits the mycelial growth of a target fungus.

Materials:

-

This compound (G22)

-

Target fungal isolate (e.g., Valsa mali, Botrytis cinerea, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile distilled water

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a 1000 mg/L stock solution of this compound in DMSO.

-

Amended Media Preparation: Autoclave PDA and cool to 50-55°C. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with PDA and the same concentration of DMSO used for the highest fungicide concentration. Pour the amended and control media into sterile Petri dishes.

-

Fungal Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

-

Incubation: Seal the Petri dishes with parafilm and incubate at 25°C in the dark.

-

Data Collection: Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

-

IC50/EC50 Determination: Determine the IC50 or EC50 value (the concentration of the agent that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. botanyjournals.com [botanyjournals.com]

- 4. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]

"Antifungal agent 81" solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 81, also referred to as G22, is a novel compound demonstrating significant antifungal properties. Its mechanism of action is reported to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. These notes provide essential information on the solubility of this compound and detailed protocols for its preparation for both in vitro and in vivo experimental studies.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆Cl₂N₄O₂ | [1] |

| Molecular Weight | 427.28 g/mol | [1] |

| In Vitro Activity (IC₅₀ vs. Valsa mali) | 0.48 mg/L | [1][2] |

| In Vivo Protective Concentration (vs. Valsa mali) | 40 mg/L | [1][2] |

Solubility

| Solvent | Application | Notes |

| Dimethyl Sulfoxide (DMSO) | In Vitro Assays | It is recommended to use freshly opened DMSO to avoid moisture absorption.[2] |

| Aqueous Formulation | In Vivo Studies | A co-solvent formulation is required for aqueous preparations. See protocol below. |

Experimental Protocols

Preparation of Stock Solution for In Vitro Assays

This protocol describes the preparation of a stock solution of this compound, suitable for use in in vitro antifungal susceptibility testing, such as broth microdilution assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortexing: Vortex the tube vigorously until the powder is completely dissolved.

-

Sterilization (Optional): If required for the specific assay, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Preparation of Formulation for In Vivo Studies

This protocol provides a method for preparing a clear, injectable solution of this compound for administration in animal models. This formulation is based on a common co-solvent system.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline, Phosphate-Buffered Saline (PBS), or distilled water (ddH₂O)

-

Sterile tubes

-

Vortex mixer

Procedure:

This example is for a final concentration of 2 mg/mL. Adjustments can be made based on the desired final concentration and dosage.

-

Prepare a Stock Solution in DMSO: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[2]

-

Formulation Steps: For a final volume of 1 mL of a 2 mg/mL solution, the following volumes are used in a stepwise manner:

-

Take 50 µL of the 40 mg/mL stock solution in DMSO.

-

Add 300 µL of PEG300. Mix well until the solution is clear.

-

Add 50 µL of Tween 80. Mix well until the solution is clear.

-

Add 600 µL of Saline, PBS, or ddH₂O. Mix well until the solution is clear.[2]

-

-

Final Concentration: This procedure results in a 2 mg/mL working solution in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous solution.[2]

-

Administration: The formulation should be prepared fresh before administration to the animals.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Succinate Dehydrogenase Inhibition

The proposed mechanism of action for this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Caption: Workflow for MIC Determination of this compound.

References

Application Notes & Protocols: High-Throughput Screening of Antifungal Agent 81 Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of analogs of Antifungal Agent 81, a novel compound with promising activity against phytopathogenic fungi. The protocols outlined below are designed for efficient evaluation of large compound libraries to identify novel antifungal leads.

Introduction to this compound

This compound, also referred to as G22, is a pyrazole-5-yl-amide derivative that incorporates cinnamamide structural fragments.[1] It has demonstrated significant in vitro efficacy against Valsa mali, a key pathogen in apple tree canker, with a reported half-maximal inhibitory concentration (IC50) of 0.48 mg/L.[1][2] Furthermore, in vivo studies have confirmed its protective capabilities against V. mali at a concentration of 40 mg/L.[1][2] The proposed mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in both the mitochondrial electron transport chain and the citric acid cycle.

High-Throughput Screening Strategies

A variety of HTS methods can be adapted to screen for analogs of this compound. The choice of assay will depend on the specific research goals, available resources, and the desired endpoint measurement (e.g., fungicidal vs. fungistatic activity).

Broth Microdilution-Based Growth Inhibition Assay

This is a fundamental and widely used method to determine the minimum inhibitory concentration (MIC) of antifungal compounds.[3] It relies on measuring the turbidity of a fungal culture in the presence of varying concentrations of the test compounds.

Experimental Protocol:

-

Fungal Strain and Culture Preparation:

-

Culture the target fungal species (e.g., Valsa mali, Candida albicans, Aspergillus fumigatus) on an appropriate solid medium such as Potato Dextrose Agar (PDA).

-

Prepare a spore or conidial suspension by flooding the mature culture with sterile saline containing 0.05% Tween 80.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore/conidial concentration to 1 x 10^5 to 5 x 10^5 cells/mL in a suitable liquid medium like Potato Dextrose Broth (PDB) or RPMI-1640.[3]

-

-

Compound Preparation:

-

Prepare stock solutions of this compound analogs in 100% dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compounds in the assay medium in a 96-well or 384-well microtiter plate. The final DMSO concentration should not exceed 1-2% to avoid solvent toxicity.[3]

-

-

Assay Procedure:

-

Add the diluted compounds to the microtiter plates.

-

Inoculate each well with the prepared fungal suspension.

-

Include positive controls (e.g., a known antifungal like Amphotericin B) and negative controls (DMSO vehicle).

-

Incubate the plates at an optimal temperature for the specific fungal species (e.g., 28-37°C) for 24-72 hours.

-

-

Data Acquisition and Analysis:

-

Measure the optical density (OD) at 600 nm or 620 nm using a microplate reader.[3]

-

Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits fungal growth by 50%.

-

Data Presentation:

| Compound ID | Analog Structure | Target Fungus | IC50 (µg/mL) |

| AF-81-001 | [Structure] | Valsa mali | X.XX |

| AF-81-002 | [Structure] | Valsa mali | Y.YY |

| AF-81-003 | [Structure] | Candida albicans | Z.ZZ |

Workflow Diagram:

Caption: Workflow for the broth microdilution growth inhibition assay.

Resazurin-Based Cell Viability Assay

This colorimetric assay provides a rapid assessment of fungal cell viability and metabolic activity.[4][5] Viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Experimental Protocol:

-

Follow steps 1-3 of the Broth Microdilution Assay.

-

Addition of Resazurin:

-

After the incubation period, add a sterile resazurin solution (e.g., 0.01% w/v) to each well.

-

Incubate the plates for an additional 2-6 hours at the optimal growth temperature.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm using a microplate reader.[3]

-

Calculate the percentage of viable cells relative to the negative control.

-

Determine the IC50 value.

-

Data Presentation:

| Compound ID | Analog Structure | Target Fungus | Viability IC50 (µg/mL) |

| AF-81-001 | [Structure] | Valsa mali | A.AA |

| AF-81-002 | [Structure] | Valsa mali | B.BB |

| AF-81-003 | [Structure] | Candida albicans | C.CC |

Workflow Diagram:

Caption: Workflow for the resazurin-based cell viability assay.

Adenylate Kinase (AK) Release Assay for Cell Lysis

This bioluminescent assay quantifies cell death by measuring the release of adenylate kinase, a cytosolic enzyme, from compromised fungal cells.[6] This method is particularly useful for identifying compounds that disrupt fungal cell integrity.

Experimental Protocol:

-

Follow steps 1-3 of the Broth Microdilution Assay.

-

Sample Collection:

-

After incubation, centrifuge the microtiter plates to pellet the fungal cells.

-

Carefully transfer the supernatant to a new white, opaque microtiter plate suitable for luminescence measurements.

-

-

AK Detection:

-

Add a commercially available adenylate kinase detection reagent to each well of the new plate.

-

Incubate at room temperature for 10-20 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

Higher luminescence indicates greater cell lysis.

-

Calculate the percentage of cell lysis relative to a positive control (e.g., a known lytic agent) and negative control.

-

Data Presentation:

| Compound ID | Analog Structure | Target Fungus | % Cell Lysis at X µg/mL |

| AF-81-001 | [Structure] | Valsa mali | P.PP |

| AF-81-002 | [Structure] | Valsa mali | Q.QQ |

| AF-81-003 | [Structure] | Candida albicans | R.RR |

Workflow Diagram:

Caption: Workflow for the adenylate kinase release assay.

Succinate Dehydrogenase (SDH) Inhibition Assay

Given the proposed mechanism of action for this compound, a direct enzymatic assay targeting SDH can be employed to screen for analogs with on-target activity.

Experimental Protocol:

-

Mitochondrial Fraction Isolation:

-

Grow the target fungus in a large-scale liquid culture.

-

Harvest the mycelia and perform cell lysis (e.g., using a French press or enzymatic digestion).

-

Isolate the mitochondrial fraction by differential centrifugation.

-

-

SDH Activity Measurement:

-

The SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT.

-

The reaction mixture should contain the mitochondrial fraction, succinate (the substrate), and the electron acceptor.

-

-

Inhibition Assay:

-

Pre-incubate the mitochondrial fraction with the this compound analogs for a defined period.

-

Initiate the reaction by adding succinate.

-

Monitor the change in absorbance over time to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of SDH inhibition for each analog.

-

Determine the IC50 value for SDH inhibition.

-

Data Presentation:

| Compound ID | Analog Structure | SDH IC50 (µM) |

| AF-81-001 | [Structure] | M.MM |

| AF-81-002 | [Structure] | N.NN |

| AF-81-003 | [Structure] | O.OO |

Signaling Pathway Diagram:

Caption: Proposed mechanism of action: Inhibition of Succinate Dehydrogenase.

These detailed application notes and protocols provide a robust framework for the high-throughput screening of this compound analogs. By employing a combination of cell-based and target-based assays, researchers can efficiently identify novel and potent antifungal compounds for further development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]

- 4. Simple fluorescence-based high throughput cell viability assay for filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Agent 81: A Fungal Respiratory Chain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction